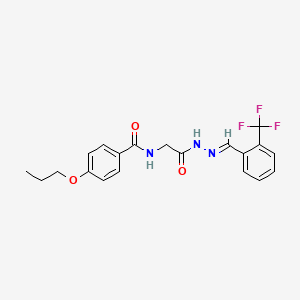
N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a benzylidene hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide typically involves a multi-step process:
-
Formation of the Benzylidene Hydrazine Intermediate
Reactants: 2-(trifluoromethyl)benzaldehyde and hydrazine hydrate.
Conditions: The reaction is carried out in ethanol under reflux conditions to form the benzylidene hydrazine intermediate.
-
Coupling with 4-Propoxybenzoyl Chloride
Reactants: The benzylidene hydrazine intermediate and 4-propoxybenzoyl chloride.
Conditions: The reaction is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduction typically results in the formation of amines or alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Solvents: Ethanol, dichloromethane, and acetonitrile are frequently used.
Catalysts: Acid or base catalysts, depending on the reaction type.
Temperature: Reactions are often conducted at elevated temperatures to increase reaction rates.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Biology
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, which can be explored for therapeutic applications.
Medicine
Drug Development: The compound’s structural features make it a candidate for developing new pharmaceuticals, particularly in targeting diseases where trifluoromethyl groups enhance bioactivity.
Industry
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the benzylidene hydrazine moiety can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
- N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)tetradecanamide
Uniqueness
N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its solubility and interaction with biological targets
Eigenschaften
CAS-Nummer |
767289-78-1 |
|---|---|
Molekularformel |
C20H20F3N3O3 |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H20F3N3O3/c1-2-11-29-16-9-7-14(8-10-16)19(28)24-13-18(27)26-25-12-15-5-3-4-6-17(15)20(21,22)23/h3-10,12H,2,11,13H2,1H3,(H,24,28)(H,26,27)/b25-12+ |
InChI-Schlüssel |
USPGWVOMULYGDB-BRJLIKDPSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011439.png)



![(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)

![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)
![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
